- Syntheses of LewisX and Dimeric LewisX: Construction of Branched Oligosaccharides by a Combination of Preactivation and Reactivity Based Chemoselective One-Pot Glycosylations, Journal of Organic Chemistry, 2007, 72(23), 8958-8961

Cas no 959862-91-0 (SSEA-1-PrNH2)

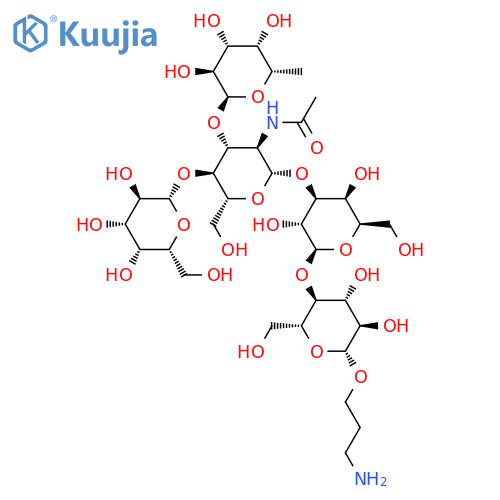

SSEA-1-PrNH2 structure

Nombre del producto:SSEA-1-PrNH2

SSEA-1-PrNH2 Propiedades químicas y físicas

Nombre e identificación

-

- SSEA-1-PrNH2

- Fucα(1-3)[Galβ(1-4)]GlcNAcβ(1-3)Galβ(1-4)Glc-β-propylamine

- β-D-Glucopyranoside, 3-aminopropyl O-6-deoxy-α-L-galactopyranosyl-(1→3)-O-[β-D-galactopyranosyl-(1→4)]-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-O-β-D-galactopyranosyl-(1→4)-

- 3-Aminopropyl O-6-deoxy-α-L-galactopyranosyl-(1→3)-O-[β-D-galactopyranosyl-(1→4)]-O-2-(acetylamino)-2-deoxy-β-D-glucopyranosyl-(1→3)-O-β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside (ACI)

-

- Renchi: 1S/C35H62N2O25/c1-10-17(43)20(46)23(49)33(54-10)61-29-16(37-11(2)42)31(57-15(9-41)28(29)60-34-24(50)21(47)18(44)12(6-38)55-34)62-30-19(45)13(7-39)56-35(26(30)52)59-27-14(8-40)58-32(25(51)22(27)48)53-5-3-4-36/h10,12-35,38-41,43-52H,3-9,36H2,1-2H3,(H,37,42)/t10-,12+,13+,14+,15+,16+,17+,18-,19-,20+,21-,22+,23-,24+,25+,26+,27+,28+,29+,30-,31-,32+,33-,34-,35-/m0/s1

- Clave inchi: AUQREZNRUDIELU-JNVGAKKBSA-N

- Sonrisas: O([C@@H]1O[C@@H](C)[C@@H](O)[C@@H](O)[C@@H]1O)[C@@H]1[C@@H](NC(=O)C)[C@H](O[C@H]2[C@@H](O)[C@@H](CO)O[C@@H](O[C@H]3[C@H](O)[C@@H](O)[C@H](OCCCN)O[C@@H]3CO)[C@@H]2O)O[C@H](CO)[C@H]1O[C@H]1[C@H](O)[C@@H](O)[C@@H](O)[C@@H](CO)O1

Propiedades experimentales

- Denso: 1.66±0.1 g/cm3(Predicted)

- Punto de ebullición: 1219.2±65.0 °C(Predicted)

- PKA: 12.68±0.70(Predicted)

SSEA-1-PrNH2 PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1188249-1mg |

N-((2S,3R,4R,5S,6R)-2-(((2S,3R,4S,5S,6R)-2-(((2R,3S,4R,5R,6R)-6-(3-Aminopropoxy)-4,5-dihydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl)oxy)-6-(hydroxymethyl)-5-(((2S,3R,4S,5R,6R)-3,4,5-trihydr |

959862-91-0 | BR | 1mg |

$114.0 | 2024-04-15 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S873954-1mg |

SSEA-1-PrNH2 |

959862-91-0 | BR | 1mg |

¥950.00 | 2022-08-31 |

SSEA-1-PrNH2 Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Solvents: Dichloromethane ; 30 min, -78 °C

1.2 Catalysts: Silver triflate Solvents: Acetonitrile ; 5 min, rt

1.3 Reagents: Tosyl chloride ; -78 °C

1.4 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 20 min, -78 °C

1.5 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine ; 10 min, -78 °C

1.6 Reagents: Tosyl chloride ; 45 min, -78 °C

1.7 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 10 min, -78 °C

1.8 Catalysts: Silver triflate ; 5 min, -78 °C

1.9 Reagents: Tosyl chloride ; 45 min, -78 °C

1.10 Reagents: Sodium bicarbonate Solvents: Water ; -78 °C

2.1 Reagents: Ethylenediamine Solvents: 1-Butanol ; 20 h, 130 °C

2.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

2.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt

2.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

2.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C

2.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt

1.2 Catalysts: Silver triflate Solvents: Acetonitrile ; 5 min, rt

1.3 Reagents: Tosyl chloride ; -78 °C

1.4 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 20 min, -78 °C

1.5 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine ; 10 min, -78 °C

1.6 Reagents: Tosyl chloride ; 45 min, -78 °C

1.7 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 10 min, -78 °C

1.8 Catalysts: Silver triflate ; 5 min, -78 °C

1.9 Reagents: Tosyl chloride ; 45 min, -78 °C

1.10 Reagents: Sodium bicarbonate Solvents: Water ; -78 °C

2.1 Reagents: Ethylenediamine Solvents: 1-Butanol ; 20 h, 130 °C

2.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

2.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt

2.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

2.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C

2.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Sodium cyanoborohydride Solvents: Tetrahydrofuran ; 1 h, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 10 min, 0 °C; 15 min, 0 °C

1.3 Reagents: Sodium bicarbonate ; 30 min, rt

2.1 Solvents: Dichloromethane ; 30 min, -78 °C

2.2 Catalysts: Silver triflate Solvents: Acetonitrile ; 5 min, rt

2.3 Reagents: Tosyl chloride ; -78 °C

2.4 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 20 min, -78 °C

2.5 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine ; 10 min, -78 °C

2.6 Reagents: Tosyl chloride ; 45 min, -78 °C

2.7 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 10 min, -78 °C

2.8 Catalysts: Silver triflate ; 5 min, -78 °C

2.9 Reagents: Tosyl chloride ; 45 min, -78 °C

2.10 Reagents: Sodium bicarbonate Solvents: Water ; -78 °C

3.1 Reagents: Ethylenediamine Solvents: 1-Butanol ; 20 h, 130 °C

3.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

3.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt

3.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

3.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C

3.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ; 10 min, 0 °C; 15 min, 0 °C

1.3 Reagents: Sodium bicarbonate ; 30 min, rt

2.1 Solvents: Dichloromethane ; 30 min, -78 °C

2.2 Catalysts: Silver triflate Solvents: Acetonitrile ; 5 min, rt

2.3 Reagents: Tosyl chloride ; -78 °C

2.4 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 20 min, -78 °C

2.5 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine ; 10 min, -78 °C

2.6 Reagents: Tosyl chloride ; 45 min, -78 °C

2.7 Reagents: 2,4,6-Tris(1,1-dimethylethyl)pyrimidine Solvents: Dichloromethane ; 10 min, -78 °C

2.8 Catalysts: Silver triflate ; 5 min, -78 °C

2.9 Reagents: Tosyl chloride ; 45 min, -78 °C

2.10 Reagents: Sodium bicarbonate Solvents: Water ; -78 °C

3.1 Reagents: Ethylenediamine Solvents: 1-Butanol ; 20 h, 130 °C

3.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

3.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt

3.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

3.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C

3.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt

Referencia

- Syntheses of LewisX and Dimeric LewisX: Construction of Branched Oligosaccharides by a Combination of Preactivation and Reactivity Based Chemoselective One-Pot Glycosylations, Journal of Organic Chemistry, 2007, 72(23), 8958-8961

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Ethylenediamine Solvents: 1-Butanol ; 20 h, 130 °C

1.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

1.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt

1.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

1.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C

1.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt

1.2 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

1.3 Reagents: Triethylamine Solvents: Methanol ; 4 h, rt

1.4 Reagents: Ammonium chloride Solvents: Dichloromethane , Water ; rt

1.5 Reagents: Trimethylphosphine , Sodium hydroxide Solvents: Tetrahydrofuran ; overnight, 60 °C

1.6 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol , Dichloromethane , Water ; 24 h, rt

Referencia

- Syntheses of LewisX and Dimeric LewisX: Construction of Branched Oligosaccharides by a Combination of Preactivation and Reactivity Based Chemoselective One-Pot Glycosylations, Journal of Organic Chemistry, 2007, 72(23), 8958-8961

SSEA-1-PrNH2 Raw materials

- a-L-Galactopyranoside,4-methylphenyl 6-deoxy-2,3,4-tris-O-(phenylmethyl)-1-thio-

- 4-Methylphenyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-6-O-(phenylmethyl)-1-thio-β-D-glucopyranoside

- 3-Azidopropyl 2,3,6-tris-O-(phenylmethyl)-4-O-[2,4,6-tris-O-(phenylmethyl)-β-D-galactopyranosyl]-β-D-glucopyranoside

SSEA-1-PrNH2 Preparation Products

SSEA-1-PrNH2 Literatura relevante

-

Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756

-

Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346

Clasificación relacionada

- Disolventes y químicos orgánicos Compuestos Orgánicos Compuestos orgánicos de oxígeno Compuestos orgánicos de oxígeno oligosacáridos

- Disolventes y químicos orgánicos Compuestos Orgánicos Compuestos orgánicos de oxígeno Compuestos orgánicos de oxígeno Carbohidratos y conjugados de carbohidratos oligosacáridos

959862-91-0 (SSEA-1-PrNH2) Productos relacionados

- 1001907-54-5(2-{1-(Prop-2-en-1-ylsulfanyl)methylcyclopropyl}acetic Acid)

- 2229174-86-9(3-{4-fluoro-3-(trifluoromethyl)phenylmethyl}piperidin-3-ol)

- 2145651-40-5(2-(1-benzyl-3-formamido-2-methylpyrrolidin-3-yl)acetic acid)

- 639091-49-9(3-Pyridinecarboxylic acid, 6-[4-[(3-cyanophenyl)methoxy]phenoxy]-)

- 2227752-52-3(tert-butyl N-{3-(1S)-1-hydroxyethyl-4-methoxyphenyl}carbamate)

- 1805386-56-4(4-Cyano-2-(difluoromethyl)-6-fluoro-3-hydroxypyridine)

- 2229537-32-8(4-1-(aminomethyl)-3,3-difluorocyclobutyl-2-(dimethylamino)methylphenol)

- 713-71-3(OXIRANE, [[3-(TRIFLUOROMETHYL)PHENYL]METHYL]-)

- 2228302-56-3(3,3,3-trifluoro-2-(5,6,7,8-tetrahydronaphthalen-1-yl)propan-1-amine)

- 391892-87-8(4-methyl-N-({N'-(1E)-(5-methylfuran-2-yl)methylidenehydrazinecarbonyl}methyl)-3-nitrobenzamide)

Proveedores recomendados

atkchemica

Miembros de la medalla de oro

Proveedor de China

Reactivos

Changzhou Guanjia Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Shanghai Joy Biotech Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Jinan Hanyu Chemical Co.,Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Minglong (Xianning) Medicine Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote